molecular formula C36H66O10 B12683649 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl di(undec-10-enoate) CAS No. 85068-52-6

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl di(undec-10-enoate)

Cat. No.: B12683649
CAS No.: 85068-52-6
M. Wt: 658.9 g/mol
InChI Key: IFTBBSBRIXUVBU-UHFFFAOYSA-N
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Description

EINECS 285-312-7, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily used to make polyvinyl chloride (PVC) plastics more flexible and durable. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents. It is one of the most commonly used phthalates in the production of flexible plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 140-160°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of bis(2-ethylhexyl) phthalate involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is heated, and the water produced is continuously removed. The crude product is then purified through distillation to obtain high-purity bis(2-ethylhexyl) phthalate.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.

    Oxidation: Under oxidative conditions, bis(2-ethylhexyl) phthalate can be oxidized to form phthalic acid and other oxidation products.

    Substitution: Bis(2-ethylhexyl) phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Phthalic acid and 2-ethylhexanol.

    Oxidation: Phthalic acid and other oxidation products.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various laboratory equipment and materials.

    Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.

    Medicine: Investigated for its potential health effects, including its impact on human health and its presence in medical devices made from flexible PVC.

    Industry: Widely used in the production of flexible plastics, cables, flooring, and other products that require flexibility and durability.

Mechanism of Action

Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, increasing their flexibility and reducing their brittleness. In biological systems, bis(2-ethylhexyl) phthalate can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects. It can bind to hormone receptors and alter the normal signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Bis(2-ethylhexyl) phthalate is one of several phthalate plasticizers used in industry. Similar compounds include:

    Diisononyl phthalate (DINP): Another commonly used plasticizer with similar properties but slightly different chemical structure.

    Diisodecyl phthalate (DIDP): Used in similar applications but with a longer alkyl chain, providing different flexibility and durability characteristics.

    Butyl benzyl phthalate (BBP): Used in flexible PVC applications but with different solubility and compatibility properties.

Bis(2-ethylhexyl) phthalate is unique in its widespread use and well-studied properties, making it a standard reference for comparing the performance and safety of other plasticizers.

Properties

CAS No.

85068-52-6

Molecular Formula

C36H66O10

Molecular Weight

658.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-undec-10-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate

InChI

InChI=1S/C36H66O10/c1-3-5-7-9-11-13-15-17-19-35(37)45-33-31-43-29-27-41-25-23-39-21-22-40-24-26-42-28-30-44-32-34-46-36(38)20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-34H2

InChI Key

IFTBBSBRIXUVBU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCC=C

Origin of Product

United States

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